
2-(4-Methoxyphenyl)piperidine-1-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound features a piperidine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group. It is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)piperidine-1-carbaldehyde typically involves the reaction of 4-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Additions to the Aldehyde Group
The aldehyde functional group undergoes classical nucleophilic addition reactions:
For example, condensation with hydrazine hydrate under reflux in ethanol yields hydrazone derivatives, a reaction critical for synthesizing biologically active hydrazides.
Condensation Reactions
The aldehyde participates in aldol and Claisen-Schmidt condensations:
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Aldol condensation : Reacts with ketones (e.g., acetone) in basic conditions (NaOH/EtOH) to form α,β-unsaturated carbonyl compounds .
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Knoevenagel reaction : Condenses with malononitrile or ethyl cyanoacetate to generate substituted acrylonitriles.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:
Reaction | Reagents | Major Product | Selectivity |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-methoxyphenyl | High para |
Sulfonation | H₂SO₄/SO₃ | 4-Sulfo-2-methoxyphenyl | Moderate |
Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-2-methoxyphenyl | High para |
These reactions exploit the methoxy group’s strong electron-donating effects .
Reduction and Oxidation
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Reduction : The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄, preserving the piperidine ring .
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Oxidation : Under strong oxidizing conditions (KMnO₄/H₂SO₄), the aldehyde converts to a carboxylic acid.
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives .
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Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at the nitrogen .
Complexation with Metal Catalysts
Cobalt-porphyrin catalysts facilitate C–H functionalization of the piperidine ring, enabling β-alkylation under mild conditions (benzene, 60°C) .
Key Mechanistic Insights
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- Functional Groups : The compound features a piperidine ring substituted with a para-methoxyphenyl group and an aldehyde functional group. The methoxy group enhances solubility and reactivity, while the aldehyde allows for further chemical transformations.
Neuropharmacology
Research indicates that compounds structurally similar to 2-(4-Methoxyphenyl)piperidine-1-carbaldehyde may interact with neurotransmitter receptors, including dopamine and serotonin systems. Preliminary studies suggest potential neuroactive properties, making it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and other cognitive impairments .
Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar piperidine structures exhibit antidepressant and anxiolytic effects. The binding affinity of this compound to serotonin receptors could suggest its utility in treating mood disorders.
Inhibition of Enzymes
The compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions like obesity and type 2 diabetes. Its structural characteristics allow it to interact with enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism .
Synthetic Methodologies
Several synthetic routes have been reported for the preparation of this compound:
- Condensation Reactions : The synthesis often involves the condensation of piperidine derivatives with para-methoxybenzaldehyde under acidic conditions.
- Reduction Reactions : Further modifications can be achieved through reduction reactions to yield various derivatives with enhanced biological activity.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Binding Affinity Studies
Research focused on the binding affinity of this compound to various neurotransmitter receptors demonstrated significant interactions with serotonin receptors. This finding supports its potential use as an antidepressant or anxiolytic agent .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)piperidine-1-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Methylphenyl)piperidine-1-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chlorophenyl)piperidine-1-carbaldehyde: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)piperidine-1-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions .
Biological Activity
2-(4-Methoxyphenyl)piperidine-1-carbaldehyde is an organic compound characterized by a piperidine ring substituted with a para-methoxyphenyl group and an aldehyde functional group. Its molecular formula is C14H17NO2, with a molecular weight of 231.29 g/mol. The methoxy group enhances solubility and reactivity, while the aldehyde group allows for further chemical transformations, making it a versatile building block in organic synthesis. This article focuses on the biological activity of this compound, exploring its potential therapeutic roles and mechanisms of action.
The compound's structure contributes to its biological activity, with the methoxy group influencing its interaction with various biological targets. The presence of the aldehyde functionality suggests potential reactivity that could be exploited in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound is ongoing. Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter receptors and other proteins involved in disease pathways, suggesting neuroactive properties.
- Neurotransmitter Receptor Interaction : Compounds structurally similar to this compound have shown interactions with neurotransmitter receptors, which could imply similar activities for this compound.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially impacting various physiological processes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds helps elucidate the unique biological profile of this compound.
Compound Name | Unique Features |
---|---|
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde | Contains a methoxy substitution at the ortho position; may exhibit different pharmacological properties. |
1-(2-Methoxyphenyl)-piperidin-4-one | Features a ketone instead of an aldehyde; useful in synthesizing other derivatives. |
4-(2-Methoxyphenyl)-piperidine | Lacks the aldehyde functionality; primarily studied for its neuroactive properties. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound, highlighting its potential applications:
- Neuroactive Properties : Preliminary studies suggest that compounds with similar piperidine structures may exhibit neuroactive properties, indicating a need for further investigation into their effects on neurotransmitter systems .
- Antitumor Activity : Research has shown that piperidine derivatives can inhibit the growth of various cancer cell types, including lung and breast cancer cells . This suggests that this compound could have anticancer potential, warranting further exploration.
- Enzyme Selectivity : Studies involving piperidine-based compounds have demonstrated selective inhibition of specific enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling . This selectivity could be relevant for therapeutic applications targeting pain and inflammation.
Properties
IUPAC Name |
2-(4-methoxyphenyl)piperidine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)13-4-2-3-9-14(13)10-15/h5-8,10,13H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWQSQQTTGMYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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